molecular formula C11H15N3O2 B13270668 5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13270668
M. Wt: 221.26 g/mol
InChI Key: UKCSCSDPITXCAC-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249770-11-3 , CAS 1785204-43-4 ) is a high-purity (98% ) chemical building block for research and development. This compound belongs to the 1,2,3-triazole-4-carboxamide scaffold, a motif of significant interest in medicinal chemistry due to its broad potential in drug discovery . The 1,2,3-triazole core serves as a stable pharmacophore, and derivatives have been investigated as promising antimicrobial agents and for their anticancer activity . Furthermore, structurally similar 1H-1,2,3-triazole-4-carboxamides have been identified in the primary discovery of potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR) , which are valuable tools for studying drug metabolism and potential therapeutic interventions . The cyclopentyl and cyclopropyl substituents contribute to the molecule's three-dimensional complexity, which can be advantageous in exploring novel structure-activity relationships. This product is intended for research purposes as a key synthetic intermediate or precursor in the construction of more complex molecules for biological screening . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

5-cyclopentyl-1-cyclopropyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c15-11(16)9-10(7-3-1-2-4-7)14(13-12-9)8-5-6-8/h7-8H,1-6H2,(H,15,16)

InChI Key

UKCSCSDPITXCAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(N=NN2C3CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Triazole Intermediates and Grignard Reagents (Patent US20180029999A1)

A robust approach to prepare 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted for the target compound, involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a key intermediate. The method proceeds as follows:

  • Step 1: Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) at a mass-to-volume ratio of 1:2-50, cooling the solution to between −78 °C and 0 °C.

  • Step 2: Add a Grignard reagent such as isopropylmagnesium chloride to selectively substitute one bromine atom, stirring for 0.5 to 2 hours. This produces 1-substituted-4-bromo-1H-1,2,3-triazole.

  • Step 3: Without isolation, add a second Grignard reagent (isopropylmagnesium chloride-lithium chloride complex), heat to 10–50 °C, then cool to −30 to 0 °C.

  • Step 4: Introduce carbon dioxide gas to carboxylate the intermediate, followed by acidification with hydrochloric acid to pH 1–5.

  • Step 5: Extract and dry the organic layer, concentrate under reduced pressure, and crystallize to obtain a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

  • Step 6: Further purification involves methylation of the mixture using methyl iodide in a solvent mixture (THF/MeTHF and DMF or DMA) with alkali, followed by extraction, drying, and crystallization to isolate the pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

This method is notable for its use of halogenated intermediates and Grignard reagents to achieve regioselective substitution and carboxylation, which can be tailored to introduce cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively.

One-Step Synthesis via Azide and β-Ketoester Cycloaddition (Patent US6642390B2)

An alternative, more streamlined approach involves a one-step cycloaddition reaction:

  • Reactants: An organic azide and a β-ketoester are combined in the presence of a base such as potassium carbonate.

  • Conditions: The reaction is conducted in aqueous ethanol at 80 °C for approximately 16 hours.

  • Workup: After reaction completion, the mixture is cooled, acidified to precipitate the triazole carboxylic acid, which is then filtered, washed, and dried.

  • Yield: This method offers yields ranging from 30% to 95%, scalable up to 100 g batches.

This method leverages the Huisgen 1,3-dipolar cycloaddition mechanism to form the 1,2,3-triazole ring directly, incorporating the carboxylic acid functionality from the β-ketoester. By selecting appropriate azides and β-ketoesters bearing cyclopentyl and cyclopropyl substituents, the target compound can be synthesized efficiently.

Multistep Synthesis Involving Cyclopropane Carbonyl Chloride and Hydrazide Intermediates (Literature Example)

In related triazole chemistry, cyclopropyl-substituted triazoles have been synthesized by:

  • Step 1: Acylation of an amine precursor with cyclopropane carbonyl chloride in acetic acid in the presence of sodium acetate to yield a hydrazide intermediate.

  • Step 2: Direct heterocyclization of the hydrazide without isolation to form the triazole ring.

  • Step 3: Acid-catalyzed hydrolysis and rearrangement steps to open and rearrange fused heterocyclic systems, yielding substituted triazole derivatives.

Although this method is described for 1,2,4-triazoles, similar principles apply for 1,2,3-triazole derivatives with appropriate modifications. This approach is useful when the cyclopropyl substituent is introduced via acylation and subsequent ring closure steps.

Comparative Data Table of Preparation Methods

Method Key Reactants/Intermediates Conditions Yield Range Advantages Limitations
Halogenated Triazole + Grignard (US20180029999A1) 1-substituted-4,5-dibromo-1H-1,2,3-triazole, Grignard reagents THF/MeTHF, −78 to 50 °C, CO2 carboxylation Moderate to high Regioselective, scalable Requires low temperature control
One-step Azide + β-Ketoester (US6642390B2) Organic azide, β-ketoester, K2CO3 Aqueous ethanol, 80 °C, 16 h 30–95% Simple, scalable, direct synthesis Moderate yields in some cases
Hydrazide Acylation + Heterocyclization (Literature) Cyclopropane carbonyl chloride, amine precursor Acetic acid, sodium acetate, acid hydrolysis Not specified Direct cyclopropyl introduction Multistep, specific to 1,2,4-triazoles
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, terminal alkyne, Cu(I) catalyst Room temp to mild heating, DMF/water 80–100% High regioselectivity, mild conditions Requires catalyst and ligand optimization

Summary and Expert Notes

  • The halogenated triazole intermediate method provides a powerful route to selectively functionalize the 1- and 5-positions of the triazole ring, suitable for synthesizing this compound with high purity and yield. Control of temperature and stoichiometry is critical.

  • The one-step azide and β-ketoester cycloaddition offers a more straightforward and scalable route, especially for industrial applications, but may require optimization to maximize yield for this specific compound.

  • The hydrazide-based multistep synthesis is more complex and typically used for related triazole systems but can be adapted if the cyclopropyl substituent is introduced via acylation.

  • The copper-catalyzed azide-alkyne cycloaddition is a versatile and widely used method for 1,2,3-triazole synthesis, enabling modular introduction of substituents, including cyclopentyl and cyclopropyl groups, with excellent regioselectivity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazoline derivatives .

Scientific Research Applications

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight Notable Bioactivity (GP Value*) Reference
5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid Cyclopropyl Cyclopentyl 223.25† Data not explicitly provided -
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl 280.65 GP = 68.09% (NCI-H522 lung cancer cells)
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl 342.41 GP = 62.47% (NCI-H522)
5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Hydroxyethyl Cyclopropyl 197.19 No activity data provided
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid Ethyl Cyclopentyl 209.25 No activity data provided

*GP (Growth Percentage) reflects inhibition of cancer cell proliferation.
†Calculated based on molecular formula (C₁₁H₁₅N₃O₂).

Substituent Effects on Bioactivity

  • Aryl vs. Alkyl Groups : The 1-(4-chlorophenyl)-5-(trifluoromethyl) analog demonstrates higher antitumor activity (GP = 68.09%) compared to alkyl-substituted derivatives like the 5-cyclopentyl-1-ethyl compound . Aryl groups may enhance target binding (e.g., c-Met inhibition) due to π-π interactions, while alkyl groups like cyclopentyl or ethyl could improve metabolic stability or solubility .
  • Cyclopropyl vs.

Physicochemical Properties

  • Molecular Weight : Compounds with lower molecular weights (e.g., 197.19 for the hydroxyethyl derivative vs. 342.41 for the thiazolyl analog ) may exhibit better pharmacokinetic profiles, though this is context-dependent.
  • Polar Functional Groups : The hydroxyethyl group in 5-cyclopropyl-1-(2-hydroxyethyl)-triazole-4-carboxylic acid could improve aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential applications in pharmacology.

Chemical Structure and Synthesis

This compound has a molecular formula of C11H15N3O2 and a molecular weight of approximately 221.26 g/mol. The compound features a triazole ring with cyclopentyl and cyclopropyl substituents, which contribute to its unique steric and electronic properties, enhancing its biological activity.

The synthesis of this compound typically involves the Huisgen cycloaddition reaction (also known as "click chemistry"), where an azide reacts with an alkyne in the presence of copper(I) ions under mild conditions. This method is favored for its efficiency and selectivity in forming the triazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism behind this activity is believed to involve the compound's ability to form hydrogen bonds and π-π interactions with biological macromolecules, thus influencing key biochemical pathways .

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties . It has been shown to modulate enzyme activities and influence receptor binding in cancer cells. For instance, it may interact with proteins involved in cell proliferation and apoptosis, leading to reduced tumor growth .

The biological activity of this compound is primarily attributed to its structural features:

  • Hydrogen Bonding : The triazole ring can engage in hydrogen bonding with various biological targets.
  • π-π Interactions : These interactions enhance binding affinity towards specific receptors and enzymes.

These interactions can lead to alterations in cellular processes relevant to disease mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acidC6H7N3O2Lacks cyclopentyl group
1-Cyclohexyl-1H-pyrazole-4-carboxylic acidC9H10N2O2Contains a pyrazole ring
1-(tert-butyl)-1H-triazole-4-carboxylic acidC8H10N4O2Contains a tert-butyl substituent

The distinct combination of cyclopentyl and cyclopropyl groups in this compound enhances its binding affinity and selectivity towards certain biological targets compared to other compounds .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against various bacterial strains.
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through specific pathways related to cell cycle regulation.

Future Directions

Ongoing research aims to further elucidate the specific molecular targets and pathways influenced by this compound. Understanding these interactions will be crucial for optimizing its pharmacological properties and developing new therapeutic agents based on its structure.

Q & A

Q. What are the standard synthetic routes for 5-cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions or functional group modifications. For example, triazole derivatives are often synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC). A reflux system with acetic acid and sodium acetate (as a catalyst) is common for stabilizing intermediates, as seen in analogous triazole syntheses .
  • Key Variables :
ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate cyclization but may degrade sensitive substituents
SolventAcetic acid/DMFPolar aprotic solvents improve solubility of cyclopropane precursors
Catalyst Loading5–10 mol% (CuSO₄)Excess catalyst may lead to byproducts like dimerized alkynes

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Assign peaks for cyclopentyl (δ 1.5–2.5 ppm, multiplet) and cyclopropyl (δ 0.5–1.2 ppm, triplet) protons. Carboxylic acid protons are typically absent in D₂O-exchanged spectra .
  • X-ray Crystallography : Resolves spatial arrangement of substituents. For example, similar triazole-carboxylic acids show planar triazole rings with dihedral angles <10° relative to the carboxylic group .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Limited in water (<1 mg/mL) but soluble in DMSO or DMF. Additives like Tween-80 improve aqueous dispersion for biological assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the cyclopropyl group. Decomposition occurs at >150°C, releasing CO₂ and NOₓ .

Advanced Research Questions

Q. How do substituent variations (e.g., cyclopentyl vs. phenyl) impact the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : Use comparative SAR (Structure-Activity Relationship) studies:
  • Replace cyclopentyl with bulkier groups (e.g., biphenyl) to test steric effects on target binding.
  • Replace carboxylic acid with esters to assess hydrogen-bonding requirements.
  • Example : In thiazole-carboxylic acid analogs, 4-chlorophenyl substituents enhanced inhibition of cytochrome P450 enzymes by 30% compared to unsubstituted derivatives .

Q. How can analytical contradictions (e.g., conflicting NMR assignments) be resolved for this compound?

  • Methodological Answer :
  • Case Study : If cyclopropyl proton signals overlap with solvent peaks, use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to isolate coupling patterns .
  • Data Cross-Validation : Compare with crystallographic data (e.g., bond lengths/angles) to confirm substituent geometry .

Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Detect impurities at ppm levels via MRM (Multiple Reaction Monitoring) .
  • Limitations : Low volatility complicates GC-MS analysis unless derivatized (e.g., methyl ester formation) .

Data Contradiction Analysis

Q. Why do literature reports vary in biological activity data for triazole-carboxylic acid derivatives?

  • Methodological Answer :
  • Source 1 : Variations in assay conditions (e.g., pH, temperature) alter ionization of the carboxylic group, affecting binding affinity .
  • Source 2 : Impurity profiles (e.g., residual Cu catalysts) may artifactually inhibit enzymes .
  • Resolution : Standardize protocols (e.g., IC₅₀ measurements at pH 7.4) and validate purity via elemental analysis .

Research Gaps and Future Directions

  • Crystallographic Data : Limited structural reports for cyclopentyl-substituted triazoles. Single-crystal studies are needed to resolve steric effects .
  • Toxicity Profiling : No data on long-term cytotoxicity or metabolic pathways. Use in vitro hepatocyte models to assess CYP450 interactions .

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